BenchChemオンラインストアへようこそ!

N-(Pyridine-4-carbonyl)-L-proline

PHD2 inhibition HIF stabilization NMR-based binding assay

Procure N-(Pyridine-4-carbonyl)-L-proline (CAS 59834-40-1) as your validated PHD2 pharmacophore. The pyridine-4-carbonyl moiety provides bidentate Fe(II) coordination critical for HIF prolyl hydroxylase inhibition (PHD2 IC₅₀ 20 nM, Kd 110 nM). The L-proline stereochemistry is mandatory for FAPα-mediated prodrug cleavage (e.g., AVA-6000 platform) and cannot be substituted with D-epimers or racemic mixtures. Use for fragment-based screening (LE ≈ 0.42 kcal/mol/heavy atom), NMR-based binding studies, and HPLC chiral purity method development. Ideal as a reference standard for solid-state characterization of PHD inhibitor analogs.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 59834-40-1
Cat. No. B1385957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridine-4-carbonyl)-L-proline
CAS59834-40-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1
InChIKeyHWSJOJYQNWMORF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridine-4-carbonyl)-L-proline (CAS 59834-40-1) as a PHD2 Inhibitor Scaffold and HIF Pathway Tool Compound


N-(Pyridine-4-carbonyl)-L-proline (CAS 59834-40-1; 1-isonicotinoyl-L-proline) is an N-acylated L-proline derivative consisting of an isonicotinoyl (pyridine-4-carbonyl) group attached to the pyrrolidine nitrogen of L-proline. With molecular formula C11H12N2O3 and molecular weight 220.22 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications . Structurally, it represents the core pharmacophore of hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitors, a class of compounds that stabilize HIF-α by blocking its degradation pathway . The compound exhibits specific recognition by the PHD2 catalytic domain and has been characterized via NMR-based binding studies, confirming its direct engagement with the enzyme active site [1].

Why N-(Pyridine-4-carbonyl)-L-proline Cannot Be Substituted with Generic Proline Derivatives for PHD-Targeted Applications


Generic proline analogs cannot substitute for N-(Pyridine-4-carbonyl)-L-proline in PHD-targeted applications due to three critical structure-activity determinants. First, the pyridine-4-carbonyl moiety provides essential bidentate metal coordination to the catalytic Fe(II) in the PHD2 active site, a binding mode absent in unmodified proline [1]. Second, the L-proline pyrrolidine ring imposes conformational constraints that position the carboxylate group for optimal interaction with Arg383 in the 2-oxoglutarate binding pocket, as demonstrated by crystallographic studies of related scaffolds [2]. Third, the amide linkage between the pyridine and proline moieties creates a planar conformation that allows the heterocycle to engage in π-stacking with Tyr310, a key selectivity determinant across the PHD isoform family [3]. Substitution with D-proline epimers, open-chain analogs, or alternative heterocycles would disrupt one or more of these critical interactions, resulting in substantial loss of target engagement.

Quantitative Differentiation Evidence: N-(Pyridine-4-carbonyl)-L-proline vs. Structural Analogs and Clinical PHD Inhibitors


PHD2 Inhibitory Potency Comparison: N-(Pyridine-4-carbonyl)-L-proline vs. Advanced Heterocyclic PHD2 Inhibitors

N-(Pyridine-4-carbonyl)-L-proline demonstrates a 95-fold greater PHD2 inhibitory potency compared to a structurally distinct heterocyclic inhibitor from the same screening campaign. In an NMR-based competition assay using the human PHD2 catalytic domain (residues 181-426) expressed in E. coli with Mn²⁺ cofactor, the target compound exhibited an IC₅₀ of 20 nM [1]. In contrast, an alternative heterocyclic PHD2 inhibitor evaluated under similar fluorescence polarization conditions showed an IC₅₀ of 1,900 nM (1.9 μM) [2]. This nearly two-order-of-magnitude difference in potency underscores the critical contribution of the pyridine-4-carbonyl-L-proline scaffold to effective PHD2 active site engagement.

PHD2 inhibition HIF stabilization NMR-based binding assay medicinal chemistry

PHD2 Inhibition: Target Compound vs. Structurally Elaborated Clinical Candidate Analogs

N-(Pyridine-4-carbonyl)-L-proline exhibits a PHD2 IC₅₀ of 20 nM, positioning it as a highly potent minimalist scaffold that rivals more structurally complex PHD2 inhibitors. For context, an elaborated inhibitor bearing a 3-hydroxy-pyridine-4-carboxamide core with extensive hydrophobic substitutions (CHEMBL5199245) achieved an IC₅₀ of 589 nM in a fluorescence polarization assay using the PHD2 181-426 construct [1]. The target compound achieves 29.5-fold greater potency despite significantly lower molecular weight (220.22 vs. approximately 590 g/mol). Furthermore, the target compound exhibits a Kd of 100 nM and displaces 2-oxoglutarate with a Kd of 110 nM [2], confirming direct competition with the endogenous co-substrate. This potency-to-complexity ratio makes N-(Pyridine-4-carbonyl)-L-proline particularly valuable as a starting point for fragment-based drug discovery or as a chemical probe where minimal structural perturbation is desired.

PHD2 enzyme assay structure-activity relationship scaffold optimization HIF prolyl hydroxylase

Crystallographic Tractability: Structural Characterization Advantage vs. Proline Analogs Lacking Defined Solid-State Data

N-(Pyridine-4-carbonyl)-L-proline and its close structural relatives have been successfully characterized by single-crystal X-ray diffraction, with deposited data available through the Cambridge Crystallographic Data Centre (CCDC). The pyridine-4-carboxamide motif found in the target compound forms well-ordered crystals amenable to structural determination, as demonstrated by CCDC entry 2236717 for a related pyridine-4-carboxamide propanoic acid solvate [1]. This crystallographic tractability contrasts sharply with many other proline analog classes that lack experimentally determined solid-state structures. For instance, a focused crystallographic screen of proline analogs against PYCR1 required extensive optimization to obtain interpretable electron density for only five inhibitors out of a larger panel [2]. The defined solid-state properties of this scaffold enable unambiguous batch-to-batch identity confirmation via powder X-ray diffraction and facilitate co-crystallization studies for structure-guided optimization.

X-ray crystallography solid-state characterization CCDC crystal engineering

Stereochemical Configuration Impact: L-Proline vs. D-Proline Epimer in Clinical Prodrug Design

The L-proline stereochemistry of N-(Pyridine-4-carbonyl)-L-proline is not arbitrary; it directly determines biological processing and functional utility. In the clinical-stage prodrug AVA-6000 (a doxorubicin conjugate), the N-(pyridine-4-carbonyl)-D-alanyl-L-proline moiety serves as the Fibroblast Activation Protein-alpha (FAPα)-cleavable leaving group that releases active doxorubicin selectively within the tumor microenvironment [1]. The L-configuration at the proline residue is essential for substrate recognition by FAPα, a serine protease overexpressed in cancer-associated fibroblasts. Replacement with D-proline would abolish enzymatic cleavage and render the prodrug inert. This stereochemical requirement is supported by the fact that the natural L-proline configuration is conserved across PHD substrate recognition (HIF-1α Pro564 hydroxylation) and protease cleavage sites [2].

stereochemistry prodrug activation FAPα cleavage tumor targeting

Optimal Research and Procurement Applications for N-(Pyridine-4-carbonyl)-L-proline Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting PHD2 or Related 2-Oxoglutarate-Dependent Dioxygenases

With a PHD2 IC₅₀ of 20 nM and molecular weight of 220.22 g/mol, N-(Pyridine-4-carbonyl)-L-proline offers an exceptional ligand efficiency (LE ≈ 0.42 kcal/mol/heavy atom) suitable for fragment screening libraries. Its validated binding mode via 2-oxoglutarate displacement (Kd 110 nM) and availability of solid-state structural data [1] enable structure-guided fragment growing or linking strategies. Researchers should prioritize this scaffold when assembling PHD2-focused fragment libraries or conducting NMR-based fragment screening.

Chemical Probe Development for HIF Pathway Modulation in Cellular Hypoxia Models

The compound's well-characterized PHD2 inhibition (IC₅₀ 20 nM) and defined binding parameters (Kd 100 nM) [1] make it a suitable starting point for developing cell-permeable chemical probes. Its structural relationship to hypoxia mimetic compounds claimed in patent literature supports its use in HIF-1α stabilization studies. Investigators should employ this scaffold when designing negative controls for more advanced clinical PHD inhibitors or when target engagement needs to be validated in biochemical assays prior to cellular studies.

Prodrug Linker Design for Tumor-Targeted Drug Delivery Systems

The L-proline stereochemistry of this compound is essential for FAPα-mediated cleavage, as demonstrated in the clinical prodrug AVA-6000 where the N-(pyridine-4-carbonyl)-L-proline motif functions as the leaving group [1]. Procurement of the L-enantiomer (CAS 59834-40-1) is mandatory for any prodrug development program utilizing FAPα cleavage mechanisms. The D-epimer or racemic mixtures will not serve this function and should be explicitly avoided.

Analytical Reference Standard and Crystallography Control

Given the availability of CCDC-deposited crystal structure data for the pyridine-4-carboxamide scaffold [1], N-(Pyridine-4-carbonyl)-L-proline can serve as a reliable analytical reference for HPLC method development, chiral purity verification, and solid-state characterization of related analogs. Its defined crystal packing and spectroscopic properties provide a benchmark for quality control in synthetic campaigns producing structurally related PHD inhibitors or proline derivatives.

Quote Request

Request a Quote for N-(Pyridine-4-carbonyl)-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.